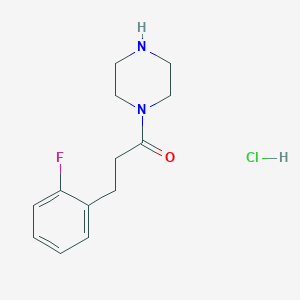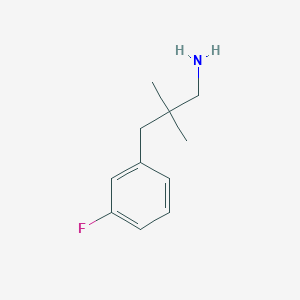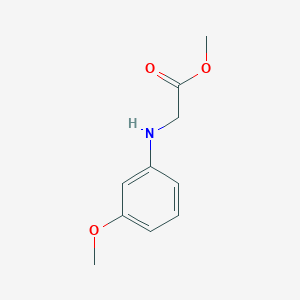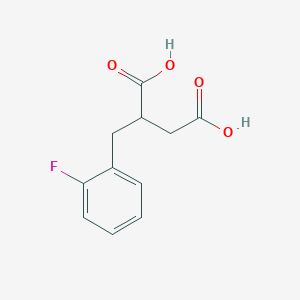
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate
Overview
Description
“Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate” is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves a series of reactions . After the completion of the reaction, the reaction mass is poured into ice and the precipitated solid is filtered to afford the crude product. This crude product is then purified either by washing with cold ethanol or by column chromatography using a silica gel .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The compound has been characterized by spectral and analytical studies . It has been screened for its in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia, and for antifungal activity against Penicillium marneffei, Trichophyton mentagrophytes, Aspergillus flavus, and Aspergillus fumigatus .Scientific Research Applications
Bi-Heterocycles Synthesis for Anti-Diabetic Agents
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate has been used in synthesizing S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, which exhibited potent inhibitory potential against enzymes relevant in diabetes management (Abbasi et al., 2020).
Novel Thiazole Derivatives for Antimicrobial Studies
This compound is integral in the synthesis of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives, which have shown significant antibacterial and antifungal activities, particularly against strains like Staphylococcus aureus and Escherichia coli (Praveen et al., 2013).
Anticancer Activity
Thiazole derivatives synthesized using this compound have been evaluated for anticancer activity. Certain derivatives showed selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).
Applications in Synthesis of Antihypertensive Agents
This chemical has been used as a starting material for synthesizing compounds with antihypertensive α-blocking activity. The synthesis involved various reactions leading to the production of novel thiazolidinone, triazole, and Schiff bases, demonstrating potential in hypertension treatment (Abdel-Wahab et al., 2008).
Alzheimer's Disease and Diabetes Research
The compound has been involved in the synthesis of bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole, which were evaluated for their therapeutic potential against Alzheimer's disease and diabetes. The results showed notable enzyme inhibitory activity, suggesting potential therapeutic interest (Ramzan et al., 2018).
Antitumor Activity
Derivatives of this compound have been shown to possess broad-spectrum antitumor activity, particularly effective against certain leukemia cell lines, highlighting their potential in cancer treatment (El-Messery et al., 2012).
Potential Antioxidant Agents
Some synthesized thiazole derivatives of this compound have been evaluated as antioxidant agents. Their molecular docking studies suggested efficacy against antioxidant enzymes, indicating their potential as therapeutic antioxidants (Hossan, 2020).
Mechanism of Action
Target of Action
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to exhibit a wide range of biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways, leading to their diverse biological activities
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Safety and Hazards
Future Directions
Thiazoles, including “Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate”, have diverse biological activities and have been extensively studied by many researchers . Future research may focus on exploring its potential uses in various fields such as medicinal chemistry, given its antimicrobial and antifungal properties .
Biochemical Analysis
Biochemical Properties
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate, like other thiazole derivatives, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives have been shown to interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation
Metabolic Pathways
Thiazole derivatives have been reported to interact with various enzymes and cofactors
Properties
IUPAC Name |
methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5(11)9-8-10-6(4-14-8)3-7(12)13-2/h4H,3H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEOHTIMQFJSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-(benzoylamino)-3-{[2-(benzoylamino)-3-methoxy-3-oxo-1-propenyl]amino}acrylate](/img/structure/B3095540.png)
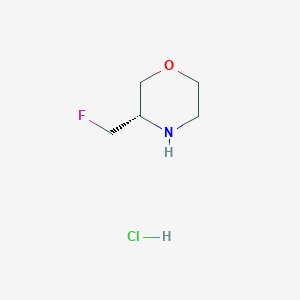
![11-Methylidene-4,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-2-one](/img/structure/B3095560.png)
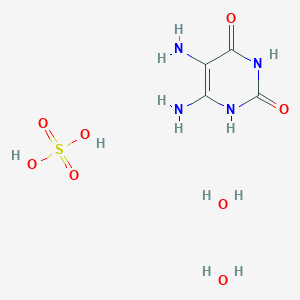
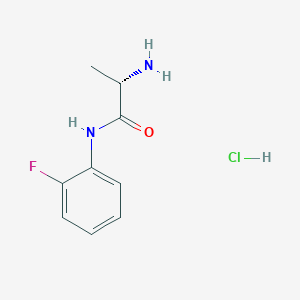
![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3095579.png)
